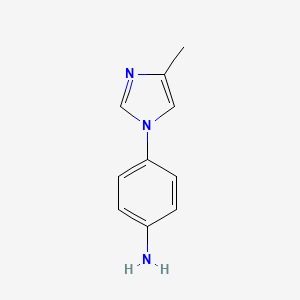










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.F[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH:6]=1 |f:2.3.4|
|


|
Name
|
compound 6.0
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CNC1
|
|
Name
|
|
|
Quantity
|
820 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
4h
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (20 mL×4)
|
|
Type
|
WASH
|
|
Details
|
The collected filtrate was further washed with brine (50 mL×3)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of solvent
|
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with MeOH (20 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Pd/C (50 mg, 5% mass equiv.) was added
|
|
Type
|
ADDITION
|
|
Details
|
the reaction flask was charged with a H2 balloon
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through celite
|
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (20 mL×3)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The collected filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified via flash chromatography (hexanes:EtOAc=1:1)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=CN(C1)C1=CC=C(C=C1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |